molecular formula C19H13FN6O B2822799 1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798458-12-4

1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2822799
CAS No.: 1798458-12-4
M. Wt: 360.352
InChI Key: DIRPCTTVSSPFQJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

  • Formation of the Triazole Ring:

    • The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 2-fluorophenyl azide, and the alkyne component is a pyridine-substituted alkyne.
    • Reaction conditions: This reaction is usually carried out in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate) in a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.
  • Carboxamide Formation:

    • The carboxamide group is introduced by reacting the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
    • Reaction conditions: This step is typically performed in an organic solvent such as dichloromethane (DCM) at low temperatures (0-5°C) to control the reaction rate and yield.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:

  • Using continuous flow reactors to maintain consistent reaction conditions.
  • Employing automated purification systems like high-performance liquid chromatography (HPLC) to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures (50-80°C).

Major Products:

  • Oxidation products may include hydroxylated derivatives.
  • Reduction products may involve the conversion of carboxamide to amine.
  • Substitution products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biological pathway it controls. This inhibition can lead to various therapeutic effects, depending on the target enzyme or receptor involved.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Bromophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Contains a bromine atom in place of fluorine.

Uniqueness: The presence of the fluorine atom in 1-(2-fluorophenyl)-N-(pyridin-3-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it potentially more effective as a therapeutic agent compared to its chlorine or bromine analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-fluorophenyl)-N-pyridin-3-yl-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN6O/c20-15-5-1-2-6-16(15)26-18(13-7-10-21-11-8-13)17(24-25-26)19(27)23-14-4-3-9-22-12-14/h1-12H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRPCTTVSSPFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NC3=CN=CC=C3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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